molecular formula C7H4F2O2S B6232516 2,6-difluoro-4-sulfanylbenzoic acid CAS No. 2138266-37-0

2,6-difluoro-4-sulfanylbenzoic acid

Cat. No.: B6232516
CAS No.: 2138266-37-0
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4F2O2S It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the introduction of fluorine atoms and a sulfanyl group onto a benzoic acid precursor. This can be done through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The sulfanyl group can be introduced through thiolation reactions using reagents like thiols or disulfides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, desulfurized products

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

2,6-Difluoro-4-sulfanylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfanyl group can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Similar structure but lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    4-Sulfanylbenzoic acid: Contains the sulfanyl group but lacks fluorine atoms, leading to different applications and reactivity.

Uniqueness

2,6-Difluoro-4-sulfanylbenzoic acid is unique due to the combination of fluorine atoms and a sulfanyl group on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2138266-37-0

Molecular Formula

C7H4F2O2S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.